molecular formula C17H15N3O2 B11571279 4-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,3-diol

4-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,3-diol

Cat. No.: B11571279
M. Wt: 293.32 g/mol
InChI Key: MYBBBARYXWJIRC-UHFFFAOYSA-N
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Description

4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,3-DIOL is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,3-DIOL typically involves multi-step reactions. One common method involves the condensation of 2-methyl-3-aminoquinazoline with 3,4-dihydroxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,3-DIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,3-DIOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,3-DIOL involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,3-DIOL is unique due to its specific substitution pattern and the presence of hydroxyl groups on the benzene ring.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,3-diol

InChI

InChI=1S/C17H15N3O2/c1-10-8-15-12-4-2-3-5-14(12)18-17(20(15)19-10)13-7-6-11(21)9-16(13)22/h2-9,17-18,21-22H,1H3

InChI Key

MYBBBARYXWJIRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=C(C=C(C=C4)O)O

Origin of Product

United States

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